9-ethyl-1,6-bisnitro-9H-carbazole

説明

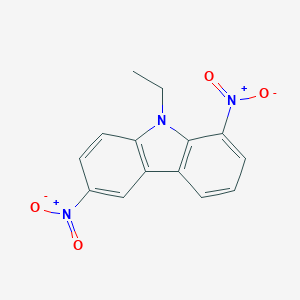

Chemical Structure and Properties 9-Ethyl-1,6-bisnitro-9H-carbazole is a carbazole derivative featuring an ethyl group at the N9 position and nitro (-NO₂) substituents at the 1- and 6-positions of the carbazole aromatic system. The carbazole core consists of two fused benzene rings with a central pyrrole-like nitrogen atom. The nitro groups are strong electron-withdrawing substituents, significantly altering the electronic properties of the molecule compared to unsubstituted or alkyl-substituted carbazoles.

特性

分子式 |

C14H11N3O4 |

|---|---|

分子量 |

285.25g/mol |

IUPAC名 |

9-ethyl-1,6-dinitrocarbazole |

InChI |

InChI=1S/C14H11N3O4/c1-2-15-12-7-6-9(16(18)19)8-11(12)10-4-3-5-13(14(10)15)17(20)21/h3-8H,2H2,1H3 |

InChIキー |

VEAFAIZXOAGXQH-UHFFFAOYSA-N |

SMILES |

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C(=CC=C3)[N+](=O)[O-] |

正規SMILES |

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C(=CC=C3)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Carbazole Derivatives

Table 1: Comparative Analysis of 9-Ethyl-1,6-bisnitro-9H-carbazole and Related Compounds

Electronic and Reactivity Differences

- Nitro vs. Alkyl Substituents : The nitro groups in this compound create a highly electron-deficient aromatic system, contrasting with the electron-donating ethyl or butyl groups in other derivatives. This electron deficiency enhances reactivity toward nucleophilic aromatic substitution (NAS) but reduces solubility compared to alkylated analogs .

- Brominated Derivatives : Compounds like 9-(4-bromobutyl)-9H-carbazole exhibit reactivity at the bromine site for cross-coupling (e.g., Suzuki-Miyaura reactions), whereas the nitro groups in the target compound may favor reduction or displacement reactions under specific conditions .

Crystallographic and Structural Insights

- Crystal Packing : Brominated carbazoles (e.g., 9-(2-bromoethyl)-9H-carbazole) show stabilization via van der Waals interactions and halogen bonding, as evidenced by X-ray studies . In contrast, nitro-substituted carbazoles likely exhibit denser packing due to dipole-dipole interactions, though crystallographic data for this compound are absent in the evidence.

- Dihedral Angles : The fused benzene rings in alkylated carbazoles (e.g., 9-ethylcarbazole) are nearly coplanar (dihedral angle <5°), whereas nitro groups may induce slight buckling due to steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。